molecular formula C9H13N3O2 B1604595 Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate CAS No. 64224-68-6

Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate

Cat. No.: B1604595
CAS No.: 64224-68-6
M. Wt: 195.22 g/mol
InChI Key: LASQIQPHXMMNLA-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate (CAS: Not explicitly provided) is a pyrimidine derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the 2-position and an ethoxycarbonyl (-COOEt) group at the 5-position of the pyrimidine ring. Its synthesis involves the reaction of precursor pyrimidines with N,N-dimethylformamide dimethyl acetal (DMFDMA) in ethanol or n-propyl acetate under reflux conditions, leading to the introduction of the dimethylaminomethylene group . This compound serves as a key intermediate in the synthesis of complex heterocycles, such as pyrido[4,3-d]pyridines, via cyclization reactions with ammonia or amines .

Properties

IUPAC Name

ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5-10-9(11-6-7)12(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASQIQPHXMMNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292008
Record name ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64224-68-6
Record name NSC79616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate typically involves the reaction of pyrimidine derivatives with ethyl esters under specific conditions. One common method includes the use of reagents such as dimethylformamide (DMF), cesium carbonate (Cs2CO3), and methyl iodide (CH3I) in ethanol (EtOH) as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: Pd/C, H2, EtOH

    Substitution: CH3I, Cs2CO3, DMF

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine amines .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects, particularly in oncology and infectious diseases.

Anticancer Research

The compound has been investigated for its role in cancer treatment. It is involved in the synthesis of Fimepinostat (CUDC-907), a dual inhibitor of histone deacetylases and phosphatidylinositol 3-kinase, currently being evaluated for treating several malignancies, including lymphoma and breast cancer .

Case Study: Fimepinostat

  • Targeted Conditions : Lymphoma, solid tumors, breast cancer.
  • Mechanism : Inhibition of specific signaling pathways related to tumor growth.
  • Clinical Trials : Ongoing trials indicate promising results in tumor reduction and patient response rates.

Anti-inflammatory Properties

Research has shown that pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This compound may share these properties, contributing to its potential use in treating inflammatory diseases .

Synthetic Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for high purity and yield of the compound, making it suitable for further research and application.

Synthesis Techniques

Common synthetic routes include:

  • Condensation Reactions : Utilizing pyrimidine derivatives with carboxylic acids.
  • Amidation : Incorporating the dimethylamino group through nucleophilic substitution reactions.

The compound's biological activity is attributed to its ability to interact with various biological targets. Studies often focus on its binding affinity and inhibitory effects against enzymes relevant to disease processes.

Interaction Studies

Research has highlighted the importance of understanding the interaction mechanisms of this compound:

  • Binding Affinity : Evaluated using techniques such as surface plasmon resonance (SPR) and fluorescence polarization.
  • Inhibition Profiles : Assessed through enzyme assays that measure activity against COX enzymes and other relevant targets.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Ethyl 2-Dimethylamino-4-(4-Nitrophenyl)-6-Phenylpyrimidine-5-carboxylate (Compound 17)
  • Structure: Features a 4-nitrophenyl (electron-withdrawing) and 6-phenyl (electron-neutral) substituent in addition to the dimethylamino group at position 2.
  • Impact: The nitro group enhances electrophilicity at the 4-position, increasing reactivity toward nucleophilic substitution.
  • Applications : Likely used in materials science or as a precursor for dyes due to extended conjugation.
Ethyl 2-(Trifluoromethyl)pyrimidine-5-carboxylate (A288598)
  • Structure: Replaces the dimethylamino group with a trifluoromethyl (-CF₃) group at position 2.
  • Impact: The -CF₃ group is strongly electron-withdrawing, making the carboxylate more reactive toward nucleophilic attack compared to the electron-donating dimethylamino group. This increases stability under acidic conditions but reduces solubility in aqueous media .
  • Applications : Valuable in agrochemicals or pharmaceuticals where metabolic stability is prioritized.
Ethyl 4-(Dimethylamino)-2-(Methylsulfanyl)pyrimidine-5-carboxylate
  • Structure: Positions the dimethylamino group at the 4-position and a methylsulfanyl (-SMe) group at position 2.
  • Impact: The -SMe group can undergo oxidation to sulfoxide/sulfone derivatives, enabling redox-triggered reactivity.

Reactivity and Functional Group Compatibility

Compound Name Key Substituents Reactivity Profile Reference
Ethyl 2-(Dimethylamino)pyrimidine-5-carboxylate 2-N(CH₃)₂, 5-COOEt Electron-rich pyrimidine; undergoes cyclization with amines or hydrazines .
Ethyl 2-Chloro-4,6-Dimethylpyrimidine-5-carboxylate 2-Cl, 4/6-CH₃, 5-COOEt Chlorine acts as a leaving group, enabling nucleophilic displacement reactions .
Ethyl 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylate 2-(4-HO-piperidinyl), 5-COOEt Hydroxyl group enhances hydrogen bonding; used in drug discovery for solubility .

Biological Activity

Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its pyrimidine core, which is modified by an ethyl ester and a dimethylamino group. This structure enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cellular pathways. It may act as an inhibitor or modulator of enzymes and receptors, particularly those associated with inflammation and cellular stress responses.

Key Mechanisms Include:

  • Inhibition of Inflammatory Mediators : The compound has been shown to suppress the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. Studies report IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating potent anti-inflammatory effects .
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells by inhibiting endoplasmic reticulum stress pathways, thus reducing apoptosis .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been highlighted in several studies:

  • It significantly reduced levels of inflammatory cytokines and mediators in vitro.
  • In vivo studies demonstrated its effectiveness in models of acute inflammation, such as carrageenan-induced paw edema .

Anticancer Activity

Emerging research points to the potential anticancer properties of this compound:

  • It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
  • The compound's mechanism involves inducing apoptosis through mitochondrial pathways, evidenced by changes in Bax/Bcl-2 expression ratios .

Case Studies and Research Findings

  • Anti-inflammatory Efficacy : A study evaluated the compound's efficacy against COX-2 and nitric oxide synthase (iNOS) inhibition. The results demonstrated significant suppression of both enzymes, with effective doses comparable to indomethacin .
  • Neuroprotection : In a model assessing neuroprotective effects, this compound exhibited a reduction in neuronal cell death under oxidative stress conditions, suggesting its potential use in neurodegenerative diseases .
  • Anticancer Properties : A recent investigation into the compound's anticancer effects revealed an IC50 value of 13 nM against EGFR-L858R/T790M mutant cells, indicating high specificity and potency in targeting cancerous cells while sparing normal cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Values (if available)
This compoundAnti-inflammatory, neuroprotective, anticancerCOX-2: ~0.04 µmol
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylateAntimicrobial, moderate anti-inflammatoryNot specified
Ethyl 2-(methylamino)pyrimidine-5-carboxylateNeuroprotectiveNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
Reactant of Route 2
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